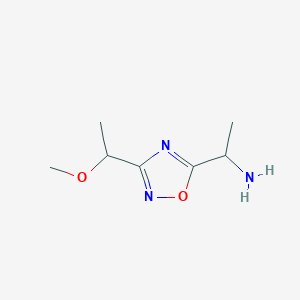
4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride” is a chemical compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . It is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves several stages. For instance, the synthesis of a related compound, 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. This is followed by cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The latter then undergoes sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid. The resulting 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride is then treated with an aqueous ammonia solution .Molecular Structure Analysis
The molecular structure of “4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride” is characterized by the presence of an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The presence of these hetero atoms imparts preferential specificities in their biological responses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride” and similar compounds often involve acylation, cyclodehydration, and sulfochlorination . These reactions are key to forming the oxazole ring and introducing the sulfonyl chloride group .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
The oxazole ring, containing one nitrogen and one oxygen atom, serves as a crucial scaffold for drug development. Researchers have explored derivatives of 4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride in the quest for potential therapeutic agents. These compounds exhibit diverse interactions with receptors and enzymes, making them valuable candidates for various diseases . Further studies could focus on optimizing their pharmacological properties.
Antibacterial Agents
Oxazole-based molecules have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli. Investigating the specific antibacterial mechanisms of 4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride could lead to novel treatments .
Antifungal Compounds
Similar to antibacterial effects, oxazole derivatives have shown promise as antifungal agents. Researchers could explore the efficacy of 4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride against fungal pathogens like Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Anti-Inflammatory Properties
Inflammation plays a role in various diseases. Investigating whether 4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride exhibits anti-inflammatory effects could provide insights into potential therapeutic interventions .
Antiviral Activity
Oxazole-containing compounds have been explored for their antiviral potential. Researchers could assess whether 4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride shows activity against specific viruses .
Scintillation Cocktails
Interestingly, 4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride (also known as POPOP) serves as a secondary scintillator in scintillation cocktails. It produces singlet oxygen and has been used in fluorescence-based assays .
Mécanisme D'action
Target of Action
The primary target of 4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes .
Mode of Action
This compound interacts with its targets by inhibiting the activity of hCAs . It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Biochemical Pathways
The inhibition of hCAs affects various biochemical pathways. These enzymes are involved in processes such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The molecular and cellular effects of the compound’s action include a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Safety and Hazards
Orientations Futures
The future directions for research on “4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given the wide spectrum of biological activities exhibited by oxazole derivatives, there is potential for the development of new therapeutic agents .
Propriétés
IUPAC Name |
4-(1,2-oxazol-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-6-11-14-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMBEKRVKFZJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride | |
CAS RN |
5765-41-3 |
Source


|
| Record name | 4-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2475403.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2475404.png)

![2,2,2-trifluoro-N-(6-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B2475406.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2475409.png)
![Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B2475413.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2475418.png)

![(E)-N-[[2-[Acetyl(methyl)amino]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475420.png)

![N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2475422.png)